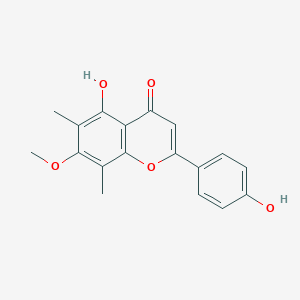
Sideroxylin
Overview
Description
Mechanism of Action
Target of Action
Sideroxylin, a C-methylated flavone isolated from Callistemon lanceolatus, primarily targets ovarian cancer cells and Staphylococcus aureus . It exerts antimicrobial activity against Staphylococcus aureus and inhibits the proliferation of ovarian cancer cells .
Mode of Action
This compound interacts with its targets by inducing apoptosis, which leads to DNA fragmentation and depolarization of the mitochondrial membrane . This process results in the generation of reactive oxygen species (ROS) . In the case of Staphylococcus aureus, this compound enhances the antimicrobial activity of the alkaloid berberine by inhibiting the NorA multidrug resistance pump .
Biochemical Pathways
It is known that this compound’s action leads to the generation of reactive oxygen species (ros), which play a crucial role in various cellular pathways . ROS are involved in cell signaling and homeostasis, but when their levels increase dramatically, it can result in significant damage to cell structures, a condition known as oxidative stress .
Pharmacokinetics
This compound has been found to be soluble in DMSO , which suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, induction of apoptosis, DNA fragmentation, depolarization of the mitochondrial membrane, and the generation of reactive oxygen species (ROS) . These effects can lead to the death of targeted cells, such as ovarian cancer cells and Staphylococcus aureus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the extraction and quantification of sideroxylonals, a group of compounds found in the foliage of some eucalypt species, showed that these compounds deteriorate under various conditions. About 10% are lost when foliage is oven-dried at 40 degrees C compared to freeze-drying. Storing samples in mobile phase led to a slow deterioration of sideroxylonals with a 7% loss after 4 days, while 22% of these compounds were lost from dry, ground eucalypt leaf stored at room temperature for 20 months . This suggests that the stability of this compound could also be influenced by environmental conditions such as temperature and storage methods.
Biochemical Analysis
Biochemical Properties
Sideroxylin interacts with various biomolecules in biochemical reactions. It has been found to cause DNA fragmentation, depolarization of the mitochondrial membrane, and the generation of reactive oxygen species (ROS) . These interactions suggest that this compound may have a role in modulating cellular biochemistry and could potentially interact with various enzymes and proteins.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits ovarian cancer cell proliferation and induces apoptosis . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular biomolecules. It induces apoptosis, causing DNA fragmentation, depolarization of the mitochondrial membrane, and the generation of reactive oxygen species (ROS) . These effects suggest that this compound may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
Its ability to induce apoptosis and generate ROS suggests that it may have long-term effects on cellular function . Further in vitro or in vivo studies are needed to understand the stability, degradation, and long-term effects of this compound.
Metabolic Pathways
Its ability to generate ROS suggests that it may be involved in oxidative stress pathways
Preparation Methods
Sideroxylin can be isolated from natural sources like Callistemon lanceolatus and Eucalyptus species . The extraction process typically involves using solvents such as methanol and dichloromethane. The compound can be further purified using techniques like column chromatography
Chemical Reactions Analysis
Sideroxylin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other flavonoid compounds.
Substitution: This compound can undergo substitution reactions, particularly involving its hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically other flavonoid derivatives .
Scientific Research Applications
Sideroxylin has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other flavonoid compounds.
Comparison with Similar Compounds
Sideroxylin is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:
Methyl morolate: Another flavonoid with antimicrobial properties.
β-Sitosterol: A plant sterol with anti-inflammatory and anticancer properties.
Syringaldehyde: A phenolic compound with antioxidant properties.
These compounds share some biological activities with this compound but differ in their chemical structures and specific mechanisms of action.
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-8,19,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSQOGJCHBXLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185144 | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3122-87-0 | |
| Record name | Sideroxylin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sideroxylin and where is it found?
A1: this compound is a C-methylated flavone, a type of naturally occurring compound with a flavonoid structure. It has been isolated from various plant sources, including Callistemon lanceolatus (also known as Melaleuca lanceolata) [, ], Hydrastis canadensis (goldenseal) [, ], Leiophyllum buxifolium [], Miconia ioneura [, , ], and several species of Eucalyptus [, , , ].
Q2: What are the known biological activities of this compound?
A2: Research indicates that this compound possesses several biological activities, including:
- Antimicrobial activity: this compound exhibits activity against Staphylococcus aureus, particularly in synergy with berberine [, , ].
- Anticancer activity: Studies have shown this compound can suppress cell proliferation and induce apoptosis in ovarian cancer cells []. This activity is linked to mitochondrial dysfunction, reactive oxygen species generation, and increased lipid peroxidation [].
- Antiproliferative activity: Isothis compound, a related compound found alongside this compound in Leiophyllum buxifolium, shows selective antiproliferative effects against the MDA-MB-231 breast cancer cell line [].
- Neuroprotective effects: this compound has demonstrated protective effects against beta-amyloid (Aβ) induced toxicity in PC12 cells, a model for Alzheimer's disease research [].
Q3: How does this compound exert its anticancer effects?
A3: In ovarian cancer cells, this compound appears to induce apoptosis through multiple mechanisms:
- Mitochondrial dysfunction: this compound disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors [].
- Reactive oxygen species (ROS) generation: Treatment with this compound increases ROS levels, contributing to oxidative stress and cell death [].
- Lipid peroxidation: this compound promotes lipid peroxidation, further damaging cellular components and contributing to apoptosis [].
- Activation of signaling pathways: this compound activates the phosphorylation of ERK1/2, JNK, p38, and MAPK proteins, which are involved in cell proliferation and apoptosis [].
Q4: What is the role of this compound in enhancing antimicrobial activity?
A4: While this compound itself may not have potent direct antimicrobial activity against Staphylococcus aureus, it acts synergistically with berberine, another antimicrobial compound [, , ]. This synergy arises from this compound's ability to inhibit the NorA multidrug resistance pump in S. aureus, preventing the bacteria from expelling berberine and increasing its efficacy [, ].
Q5: How does the structure of this compound contribute to its activity?
A5: While specific structure-activity relationship (SAR) studies on this compound are limited in the provided literature, the presence of specific functional groups is likely crucial for its activities. For instance, the hydroxyl groups on the flavonoid core likely contribute to its antioxidant and potential metal-chelating properties. The C-methylation pattern may influence its binding affinity to specific targets, such as the NorA efflux pump. Further research is needed to fully elucidate the SAR of this compound and its derivatives.
Q6: What is known about the pharmacokinetics of this compound?
A6: The provided research does not offer detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further investigation is necessary to determine its pharmacokinetic properties, including bioavailability, half-life, and metabolism in vivo.
Q7: Have any clinical trials been conducted on this compound?
A7: The provided research papers do not mention any clinical trials conducted with this compound. Further research, including preclinical studies and clinical trials, is required to evaluate its safety and efficacy in humans.
Q8: What are the potential future directions for this compound research?
A8: Further research on this compound could explore:
Q9: How is this compound identified and characterized?
A9: this compound can be isolated from plant sources and characterized using various analytical techniques:
- Extraction: Commonly extracted from plant material using solvents like ethyl acetate or methanol [, ].
- Chromatography: Purified using various chromatographic methods, including high-performance liquid chromatography (HPLC) [, ].
- Spectroscopy: Structure elucidation relies on spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy [, , , ].
- Mass spectrometry (MS): High-resolution mass spectrometry (HRMS) aids in determining the molecular formula and confirming the identity of this compound and related compounds [].
- X-ray crystallography: Provides detailed structural information, including bond lengths and angles, which can be useful for understanding its interactions with biological targets [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



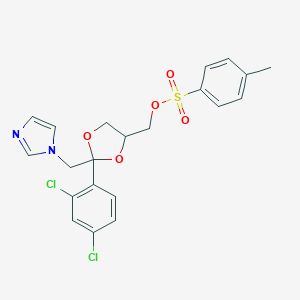
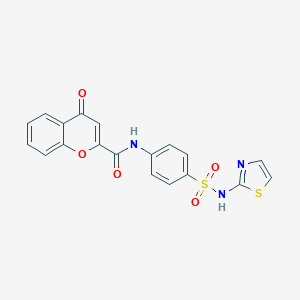
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B17757.png)
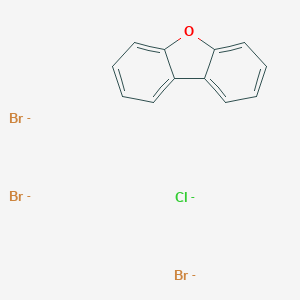
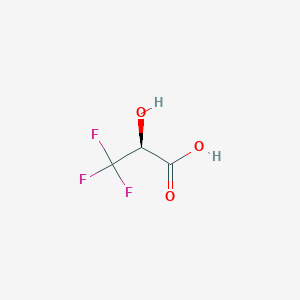
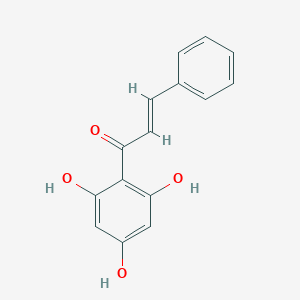


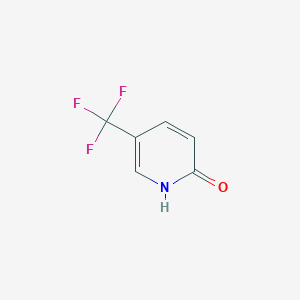
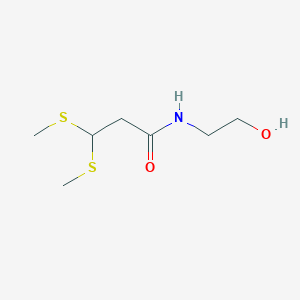
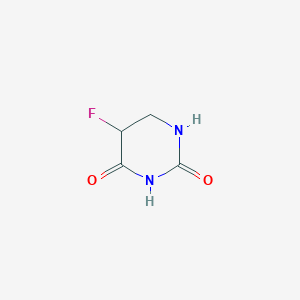
![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)

